2-Fluoro-6-dimethylaminopiridine-3-carbaldehyde
Overview
Description
2-Fluoro-6-dimethylaminopiridine-3-carbaldehyde is a chemical compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 g/mol . It is known for its unique structure, which includes a fluorine atom and a dimethylamino group attached to a pyridine ring. This compound is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
One common synthetic route includes the reaction of 2-fluoropyridine with dimethylamine under specific conditions to form the desired product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings.
Chemical Reactions Analysis
2-Fluoro-6-dimethylaminopiridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-6-dimethylaminopiridine-3-carbaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including drug development and medicinal chemistry, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-dimethylaminopiridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the dimethylamino group play crucial roles in these interactions, affecting the compound’s binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, depending on the context of the research .
Comparison with Similar Compounds
Compared to other similar compounds, 2-Fluoro-6-dimethylaminopiridine-3-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring. Similar compounds include:
- 2-Fluoro-6-methoxynicotinaldehyde
- 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde
- 2-Fluoro-6-(3-(trifluoromethyl)phenyl)pyridine
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
6-(dimethylamino)-2-fluoropyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-11(2)7-4-3-6(5-12)8(9)10-7/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCPLOXHJUASRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C=C1)C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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